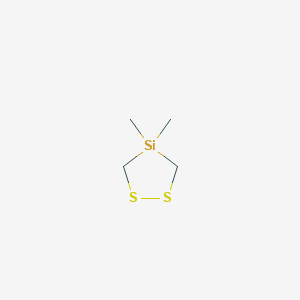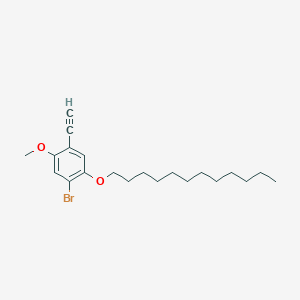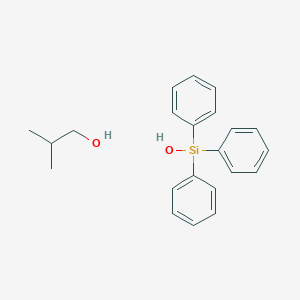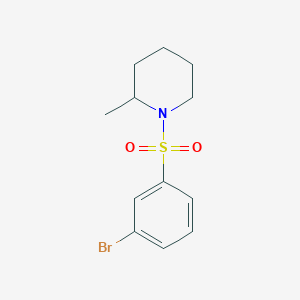![molecular formula C20H44O3Si B12623143 Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane CAS No. 920753-78-2](/img/structure/B12623143.png)
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a long alkyl chain with two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 12,12-dimethoxydodecyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.
作用機序
The mechanism of action of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The long alkyl chain and methoxy groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar in structure but contains an iodine atom instead of the long alkyl chain with methoxy groups.
Tert-butyl(dimethyl)silanol: Lacks the long alkyl chain and methoxy groups, making it less hydrophobic and less effective in forming stable complexes with biomolecules.
Uniqueness
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is unique due to its long alkyl chain with methoxy groups, which enhances its hydrophobicity and ability to interact with biomolecules. This makes it more effective in applications such as drug delivery and the development of high-performance materials compared to similar compounds.
特性
CAS番号 |
920753-78-2 |
|---|---|
分子式 |
C20H44O3Si |
分子量 |
360.6 g/mol |
IUPAC名 |
tert-butyl-(12,12-dimethoxydodecoxy)-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-20(2,3)24(6,7)23-18-16-14-12-10-8-9-11-13-15-17-19(21-4)22-5/h19H,8-18H2,1-7H3 |
InChIキー |
IYGYHTROSNNHIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)

![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)

![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)



![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)

![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
